3-[(5-Methylpyridin-2-yl)oxy]-1-azabicyclo[2.2.2]octane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(5-Methylpyridin-2-yl)oxy]-1-azabicyclo[222]octane is a complex organic compound that features a bicyclic structure with a pyridine moiety
Mechanism of Action
Target of Action
The primary targets of 3-[(5-Methylpyridin-2-yl)oxy]-1-azabicyclo[22Similar compounds with an 8-azabicyclo[321]octane scaffold are known to be the central core of the family of tropane alkaloids . These alkaloids display a wide array of interesting biological activities .
Mode of Action
The exact mode of action of 3-[(5-Methylpyridin-2-yl)oxy]-1-azabicyclo[22Compounds with similar structures are known to interact with their targets in various ways, leading to different biological activities .
Biochemical Pathways
The biochemical pathways affected by 3-[(5-Methylpyridin-2-yl)oxy]-1-azabicyclo[22Compounds with similar structures, such as tropane alkaloids, are known to affect various biochemical pathways .
Pharmacokinetics
The ADME properties (Absorption, Distribution, Metabolism, and Excretion) of 3-[(5-Methylpyridin-2-yl)oxy]-1-azabicyclo[22Similar compounds have been shown to have high gi absorption and are bbb permeant .
Result of Action
The molecular and cellular effects of the action of 3-[(5-Methylpyridin-2-yl)oxy]-1-azabicyclo[22Similar compounds are known to have various biological activities .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 3-[(5-Methylpyridin-2-yl)oxy]-1-azabicyclo[22Similar compounds are known to be influenced by various environmental factors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(5-Methylpyridin-2-yl)oxy]-1-azabicyclo[2.2.2]octane typically involves the reaction of 5-methylpyridin-2-amine with a suitable bicyclic precursor. One common method involves the use of silver carbonate and DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) as catalysts in a toluene solvent under reflux conditions . The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-[(5-Methylpyridin-2-yl)oxy]-1-azabicyclo[2.2.2]octane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, where the pyridine moiety can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various nucleophiles in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced bicyclic amines.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
3-[(5-Methylpyridin-2-yl)oxy]-1-azabicyclo[2.2.2]octane has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, including potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
3-[(5-Methylpyridin-2-yl)oxy]-1-azabicyclo[2.2.2]octane is unique due to its bicyclic structure combined with a pyridine moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
3-(5-methylpyridin-2-yl)oxy-1-azabicyclo[2.2.2]octane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c1-10-2-3-13(14-8-10)16-12-9-15-6-4-11(12)5-7-15/h2-3,8,11-12H,4-7,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDJFTCYKNKPUCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)OC2CN3CCC2CC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.